N-[(5-bromothien-2-yl)sulfonyl]valine
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Overview
Description
N-[(5-bromothien-2-yl)sulfonyl]valine: is a chemical compound known for its unique properties and versatility. It has diverse applications in scientific research, ranging from medicinal chemistry to material science. This compound contains an L-valine residue and a 5-bromothien-2-yl sulfonyl moiety, making it a valuable candidate for various studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(5-bromothien-2-yl)sulfonyl]valine involves the incorporation of an L-valine residue and a 5-bromothien-2-yl sulfonyl group. The synthetic route typically includes the following steps:
Formation of the 5-bromothien-2-yl sulfonyl chloride: This is achieved by reacting 5-bromothiophene with chlorosulfonic acid under controlled conditions.
Coupling with L-valine: The 5-bromothien-2-yl sulfonyl chloride is then reacted with L-valine in the presence of a base, such as triethylamine, to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) are used to verify the purity of the compound .
Chemical Reactions Analysis
Types of Reactions: N-[(5-bromothien-2-yl)sulfonyl]valine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 5-bromothien-2-yl moiety can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The sulfonyl group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-[(5-aminothien-2-yl)sulfonyl]valine derivatives.
Scientific Research Applications
N-[(5-bromothien-2-yl)sulfonyl]valine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of novel antimicrobial agents.
Material Science: The compound’s unique properties make it suitable for developing new materials with specific functionalities.
Biological Research: It is used in various biological assays to study its effects on different biological systems.
Industrial Applications: The compound is used in the synthesis of other complex molecules, serving as a building block in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(5-bromothien-2-yl)sulfonyl]valine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, leading to its antimicrobial effects. The bromine atom in the 5-bromothien-2-yl moiety can participate in halogen bonding, further enhancing its biological activity .
Comparison with Similar Compounds
N-[(5-bromo-2-thienyl)sulfonyl]-D-valine: This compound has a similar structure but with a D-valine residue instead of L-valine.
N-[(4-bromophenyl)sulfonyl]valine: This compound contains a 4-bromophenyl group instead of a 5-bromothien-2-yl group.
Uniqueness: N-[(5-bromothien-2-yl)sulfonyl]valine is unique due to the presence of the 5-bromothien-2-yl moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of novel antimicrobial agents .
Properties
IUPAC Name |
2-[(5-bromothiophen-2-yl)sulfonylamino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO4S2/c1-5(2)8(9(12)13)11-17(14,15)7-4-3-6(10)16-7/h3-5,8,11H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFCADKEDMZWJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(S1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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